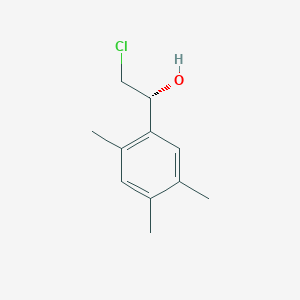

(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

(1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol |

InChI |

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m0/s1 |

InChI Key |

MMFBECABNPXRGF-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[C@H](CCl)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CCl)O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Route

- Starting Material: Pseudocumene (1,2,4-trimethylbenzene) or closely related isomers.

- Reagent: Dichloroacetyl chloride.

- Catalyst: Friedel-Crafts catalysts such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), tin tetrachloride (SnCl4), or zeolites. Aluminum chloride is preferred for its efficiency and selectivity.

- Solvent: Inert solvents like carbon disulfide, 1,2-dichloroethane, nitrobenzene, or pseudocumene itself. Carbon disulfide and 1,2-dichloroethane are favored.

- Conditions: Catalyst loading typically ranges from 0.8 to 1.2 mol per mole of dichloroacetyl chloride; temperature and reaction time optimized to maximize yield and selectivity.

- Outcome: Formation of 2,2-dichloro-1-(2,4,5-trimethylphenyl)ethanone, which can be further processed to the monochloro ethanone or directly to the chlorohydrin.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst (AlCl3) | 0.8–1.2 mol per mol of reagent | Preferred 0.9–1.1 mol |

| Solvent | Carbon disulfide, 1,2-Dichloroethane | Inert, facilitates Friedel-Crafts |

| Temperature | Ambient to reflux (variable) | Controlled to avoid poly-substitution |

| Yield | High (exact yield varies) | Selectivity influenced by catalyst and solvent choice |

Stereoselective Reduction to this compound

Catalytic Hydrogenation Using Metal Catalysts and Formic Acid/Amine Systems

- Catalysts: Rhodium (Rh) or iridium (Ir) complexes, often with halide ligands (Cl, Br, I).

- Hydrogen Donors: Formic acid combined with amines such as triethylamine or alkyl-substituted amines; sodium formate may also be used.

- Solvent: Toluene or aqueous mixtures depending on catalyst and substrate solubility.

- Conditions: Reactions typically performed at room temperature to moderate heating (up to reflux), with reaction times ranging from several hours to overnight.

- Enantiomeric Excess (e.e.): High enantioselectivity achieved (up to 98% e.e. reported in analogous systems).

- Example: Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone as a model reaction shows the utility of Rh/Ir catalysts with formic acid/triethylamine mixtures to obtain optically pure chlorohydrins.

Borane-Based Reduction Using Chiral Amino Alcohol Ligands

- Reagents: Borane-dimethyl sulfide complex, trimethoxyborane.

- Chiral Ligands: S-diphenylprolinol or similar chiral amino alcohols to induce stereoselectivity.

- Solvent: Toluene.

- Procedure: Pre-stirring chiral ligand with borane reagents at 35–45 °C, followed by slow addition of the chloroethanone substrate, then quenching with methanol under controlled temperature to avoid side reactions.

- Outcome: High stereoselectivity and yield of the desired (R)-chlorohydrin.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Stereoselectivity | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Pseudocumene, dichloroacetyl chloride, AlCl3 | Ambient to reflux, inert solvent | High yield of chloro ethanone | Essential step for intermediate synthesis |

| Catalytic Hydrogenation | Rh/Ir catalyst, formic acid, triethylamine | Room temp to reflux, toluene | Up to 98% e.e. | Metal-catalyzed asymmetric reduction |

| Borane Reduction | Borane-dimethyl sulfide, trimethoxyborane, S-diphenylprolinol | 35–45 °C, toluene | High stereoselectivity | Chiral ligand controls enantioselectivity |

Research Findings and Analytical Data

- Chiral HPLC: Used to confirm enantiomeric purity; chiral stationary phases such as Chiralpak IC are effective for analysis.

- NMR and MS: Structural confirmation via ^1H NMR, ^13C NMR, and mass spectrometry are standard for verifying substitution and stereochemistry.

- Reaction Monitoring: TLC and HPLC are employed to track reaction progress and purity during synthesis.

- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is commonly used to isolate the pure chlorohydrin.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol":

Applications in Synthesis

Halohydrins, including 2-chloro-1-phenylethanols, can be produced with high enantiomeric excess (ee) through reductions utilizing oxazaborolidine and other ligand-catalyzed methods . Optically active halohydrins and styrene oxide derivatives serve as key intermediates in synthesizing chiral drugs containing the β-amino alcohol moiety . Examples of such drugs include (R)-denopamine, (R)-isoproterenol, (R)-salmeterol and (R,R)-formoterol .

Reduction of Ketones

Oxazaborolidines can be used as catalysts in the reduction of α-protected hydroxy ketones . Chiral ligand 16 has been employed as part of an effective catalyst for the reduction of α-protected hydroxy ketones . The CBS oxazaborolidine-catalyzed reduction of α-sulfonyloxy ketones using BACH-EITM as the hydride source gives corresponding 1,2-diol monosulfonates and terminal epoxides in very high ee's .

As Building Blocks

Building blocks like 3-(4-Methylthiophenyl)propionic acid are employed in the synthesis of compounds with biological activity, such as γ-secretase inhibitors and human vanilloid receptor 1 antagonists . A versatile hydroquinone has been employed as a building block for the synthesis of biologically active marine metabolites such as ent-chromazonarol .

Safety Considerations

α-halo ketones may cause skin and eye irritation and can be unstable when exposed to light; α-sulfonyloxy ketones have been used to overcome these drawbacks .

Specific Compounds

- 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol : This compound has a molecular weight of 198.69 and the molecular formula .

- 2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol : This compound has the CAS No. 176646-89-2 and the molecular formula .

- (1R)-2-Chloro-1-(4-ethylphenyl)ethan-1-ol : This compound has the CAS No. 1212265-91-2 and the molecular formula .

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl Ethanols

(a) (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol

- Molecular formula : C₈H₈ClFO.

- Molecular weight : 174.60 g/mol.

- Substituents : 5-chloro, 2-fluoro on the phenyl ring.

- Key properties: XlogP (hydrophobicity): 2.2. Hydrogen bond donors/acceptors: 1/2. Polar surface area: 20.2 Ų.

Comparison :

- The target compound’s 2,4,5-trimethylphenyl group increases hydrophobicity (estimated XlogP ~3.5) compared to the halogenated analog.

- Methyl groups reduce hydrogen bonding capacity (1 donor/1 acceptor vs.

(b) (R)-1-(3-Chlorophenyl)ethan-1-ol

- Molecular formula : C₈H₉ClO.

- Molecular weight : 156.61 g/mol.

- Substituents : 3-chloro on the phenyl ring.

- Key properties :

- Stereochemical purity: 87%.

- Synthesis yield: 99%.

Comparison :

- The target compound’s tris-methyl substitution likely enhances metabolic stability compared to mono-chloro analogs, which are prone to oxidative degradation.

Alkyl-Substituted Phenyl Ethanols

(a) Metabolites of Tetrachlorvinphos

- Examples: 1-(2,4,5-trichlorophenyl)-ethanol, 2,4,5-trichloroacetophenone.

- Key features : Chlorine substituents at 2,4,5-positions.

Comparison :

Fluorinated and Trifluoromethyl Derivatives

(a) (1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

- Molecular formula : C₉H₈ClF₃O.

- Molecular weight : 224.61 g/mol.

- Substituents : 4-trifluoromethyl group.

- Key properties : High purity (99%+), storage at +4°C.

Comparison :

- The trifluoromethyl group’s electron-withdrawing nature contrasts with the electron-donating methyl groups in the target compound, influencing reactivity in synthetic pathways.

Data Table: Key Properties of Comparable Compounds

*Estimated based on substituent contributions.

Research Findings and Implications

Stereochemical Purity

Metabolic and Environmental Behavior

- Chlorinated phenyl ethanols (e.g., tetrachlorvinphos metabolites) are associated with pesticide residues .

Biological Activity

(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol, with the CAS number 1824552-96-6, is a chiral secondary alcohol characterized by a chloro group and a bulky trimethylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

The physicochemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClO |

| Molecular Weight | 198.69 g/mol |

| Boiling Point | Not available |

| Purity | Not specified |

| Storage Conditions | Cold-chain transportation |

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways. For instance, its efficacy against Gram-positive bacteria was demonstrated in a series of assays that yielded minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is likely mediated through the modulation of signaling pathways associated with inflammation, such as NF-kB activation . The compound's structure allows it to interact with specific receptors involved in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies reported IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The compound appears to induce apoptosis through caspase activation and upregulation of p53 expression . These findings suggest a promising avenue for further research into its role as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Anti-inflammatory Mechanism : In a controlled experiment using RAW264.7 macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha production at a concentration of 10 µM.

- Anticancer Studies : In vitro assays on MCF-7 cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers with an IC50 value of approximately 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.